molecular formula C17H17IN2 B2629282 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium CAS No. 1660158-34-8

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium

Cat. No.: B2629282
CAS No.: 1660158-34-8
M. Wt: 376.241
InChI Key: QKSVNOXBAYSRQY-UHFFFAOYSA-M
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Description

1-Methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium is a cationic heteroaromatic compound featuring a pyridinium core linked via an (E)-configured ethenyl bridge to a 1-methylindole moiety. The E-conformation of the ethenyl group ensures planarity between the pyridinium and indole rings, which may influence π-π stacking interactions and electronic properties .

Properties

IUPAC Name

1-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2/c1-18-11-9-14(10-12-18)7-8-15-13-19(2)17-6-4-3-5-16(15)17/h3-13H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLAIHWOPBQYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=CC=[N+](C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=CC=[N+](C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or amine groups replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethyl]pyridinium.

    Substitution: Formation of various substituted pyridinium salts.

Scientific Research Applications

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Stability

Key Analogs :

  • 1-Methyl-4-[(E)-2-(3-hydroxy-4-methoxy-phenyl)ethenyl]pyridinium (Phenyl-substituted analog)
  • 1-Methyl-4-[(E)-2-(2-methylphenyl)ethenyl]pyridinium (o-Tolyl-substituted analog)
  • 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide (Methoxy-substituted analog)
Structural Features:
Compound Substituent Dihedral Angle (Pyridinium–Aromatic Ring) Key Interactions
Target Compound (Indole-substituted) 1-Methylindole Data not reported Anticipated N–H⋯O/S, C–H⋯π interactions
Phenyl-substituted 3-Hydroxy-4-methoxyphenyl 2.62° O–H⋯O, C–H⋯O hydrogen bonds
o-Tolyl-substituted 2-Methylphenyl Data not reported Likely C–H⋯π due to methyl steric effects
Methoxy-substituted 4-Methoxyphenyl Data not reported C–H⋯I hydrogen bonds

Analysis :

  • The phenyl-substituted analog exhibits near-planarity (dihedral angle: 2.62°), stabilized by O–H⋯O hydrogen bonds involving hydroxyl and sulfonate groups .
  • Methoxy and methyl substituents in analogs introduce steric and electronic effects, influencing crystal packing and solubility.

Yield Trends :

  • Sterically bulky substituents (e.g., indole) may reduce reaction yields compared to simpler phenyl derivatives. For example, indole-containing reactions often require optimized conditions due to competing side reactions .

Crystallographic and Packing Behavior

Crystal Data :

Compound Space Group Unit Cell Volume (ų) Hydrogen Bonding Network
Phenyl-substituted P1 1071.60 O–H⋯O, C–H⋯O, and C–H⋯π interactions
Methoxy-substituted P1̄ Not reported C–H⋯I and π-π interactions
Target Compound (Predicted) P1/P2₁/c Larger due to indole N–H⋯O/S, C–H⋯π, and π-π interactions

Analysis :

  • The phenyl-substituted analog forms 1D chains via O–H⋯O bonds and water-mediated interactions, while the methoxy-substituted compound relies on C–H⋯I contacts .

Biological Activity

1-Methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium (commonly referred to as MIEP) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the synthesis, characterization, and biological evaluations of MIEP, focusing on its anticancer properties, receptor interactions, and other relevant pharmacological effects.

MIEP has the chemical formula C19H21N2+C_{19}H_{21}N_2^+ and a molecular weight of approximately 295.39 g/mol. The compound features a pyridinium ring and an indole moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the potential of MIEP as an anticancer agent. In vitro assays demonstrated that MIEP exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Table 1: Cytotoxic Activity of MIEP on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis via caspase activation
HepG28.0Microtubule destabilization

In a recent study, MIEP was shown to inhibit microtubule assembly at concentrations as low as 20 µM, leading to enhanced apoptosis in treated cells. This suggests that MIEP may function as a microtubule-destabilizing agent, similar to other compounds in its class .

Receptor Interactions

MIEP has been evaluated for its interactions with various neurotransmitter receptors. Preliminary findings indicate that it may selectively activate certain dopamine receptors, particularly the D3 receptor. This selectivity is significant as it could minimize side effects associated with broader receptor activation.

Table 2: Receptor Binding Affinity of MIEP

Receptor TypeBinding Affinity (Ki, nM)Functional Activity
D350Agonist
D2>1000Inactive

The compound's ability to promote β-arrestin translocation indicates its potential role as a D3R agonist, which could be beneficial in treating neuropsychiatric disorders .

Case Studies

Several case studies have explored the therapeutic potential of MIEP:

  • Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with MIEP led to significant morphological changes indicative of apoptosis. The study reported enhanced caspase-3 activity, confirming the compound's pro-apoptotic effects at low concentrations .
  • Neuroprotection : Another investigation assessed the neuroprotective properties of MIEP in dopaminergic neuron cultures derived from induced pluripotent stem cells (iPSCs). The results suggested that MIEP could protect against neurodegeneration, potentially offering therapeutic avenues for conditions like Parkinson's disease .

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